Methyl 3-(Diethoxyphosphoryl)benzoate
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Overview
Description
Methyl 3-(Diethoxyphosphoryl)benzoate: is an organic compound with the molecular formula C13H19O5P and a molecular weight of 286.26 g/mol . This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(Diethoxyphosphoryl)benzoate can be synthesized through the reaction of Methyl-3-bromomethyl-benzoate with triethylphosphite . The reaction is typically carried out at 185°C for 4 hours . After the reaction, excess triethylphosphite is removed by vacuum distillation .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-(Diethoxyphosphoryl)benzoate can undergo nucleophilic substitution reactions at the benzylic position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Triethylphosphite: Used in the synthesis of the compound.
Nucleophiles: For substitution reactions at the benzylic position.
Major Products Formed:
Diethyl (3-methoxycarbonyl) benzyl phosphonate: Formed during the synthesis of this compound.
Scientific Research Applications
Chemistry: Methyl 3-(Diethoxyphosphoryl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of various phosphonate derivatives .
Biology and Medicine:
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 3-(Diethoxyphosphoryl)benzoate involves its reactivity at the benzylic position. The compound can undergo nucleophilic substitution reactions, where the benzylic carbon is the primary site of reactivity . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
- Ethyl 3-Bromo-4-(Diethoxyphosphoryl)Methyl Benzoate
- S-(Diethoxyphosphoryl)methyl Dibenzothiophenium Salt
Comparison: Methyl 3-(Diethoxyphosphoryl)benzoate is unique due to its specific structure and reactivity at the benzylic position.
Properties
IUPAC Name |
methyl 3-diethoxyphosphorylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O5P/c1-4-16-18(14,17-5-2)11-8-6-7-10(9-11)12(13)15-3/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRBPGCWINFZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)C(=O)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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